

The Structure-Activity Relationship of Phenoxymethylpenicillin: A Technical Guide

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Compound of Interest

Compound Name:	Penicillin V
CAS No.:	132-98-9; 87-08-1
Cat. No.:	B15563263

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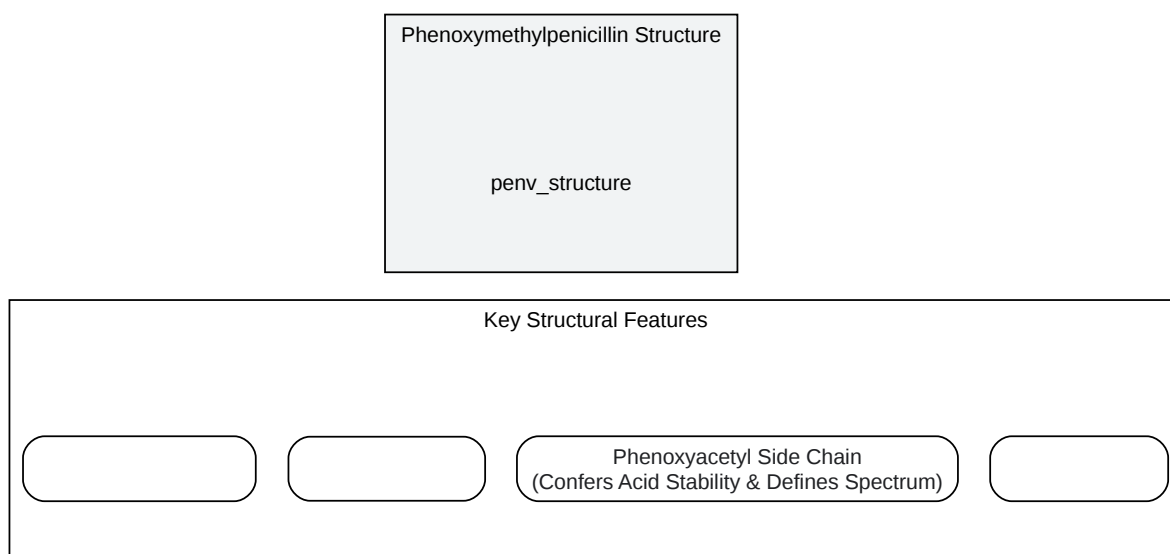
Abstract

Phenoxymethylpenicillin, also known as **Penicillin V**, represents a significant milestone in antibiotic history as an orally viable derivative of the penicillin family. Its efficacy is intrinsically linked to its unique chemical architecture, which balances the reactive elements necessary for antibacterial action with the stability required to survive the acidic environment of the stomach. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of phenoxymethylpenicillin, detailing its mechanism of action, the specific roles of its structural components, and the experimental protocols used to quantify its activity. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Chemical Structure and Nomenclature

Phenoxymethylpenicillin ((2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a narrow-spectrum antibiotic belonging to the β -

lactam class.[1] Its core structure, the penam nucleus, is composed of a thiazolidine ring fused to a highly strained four-membered β -lactam ring.[2] This nucleus is appended with a phenoxyacetyl side chain at the 6-position, a feature that critically distinguishes it from its predecessor, Benzylpenicillin (Penicillin G).[3]



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Caption: Core chemical structure of Phenoxyethylpenicillin.

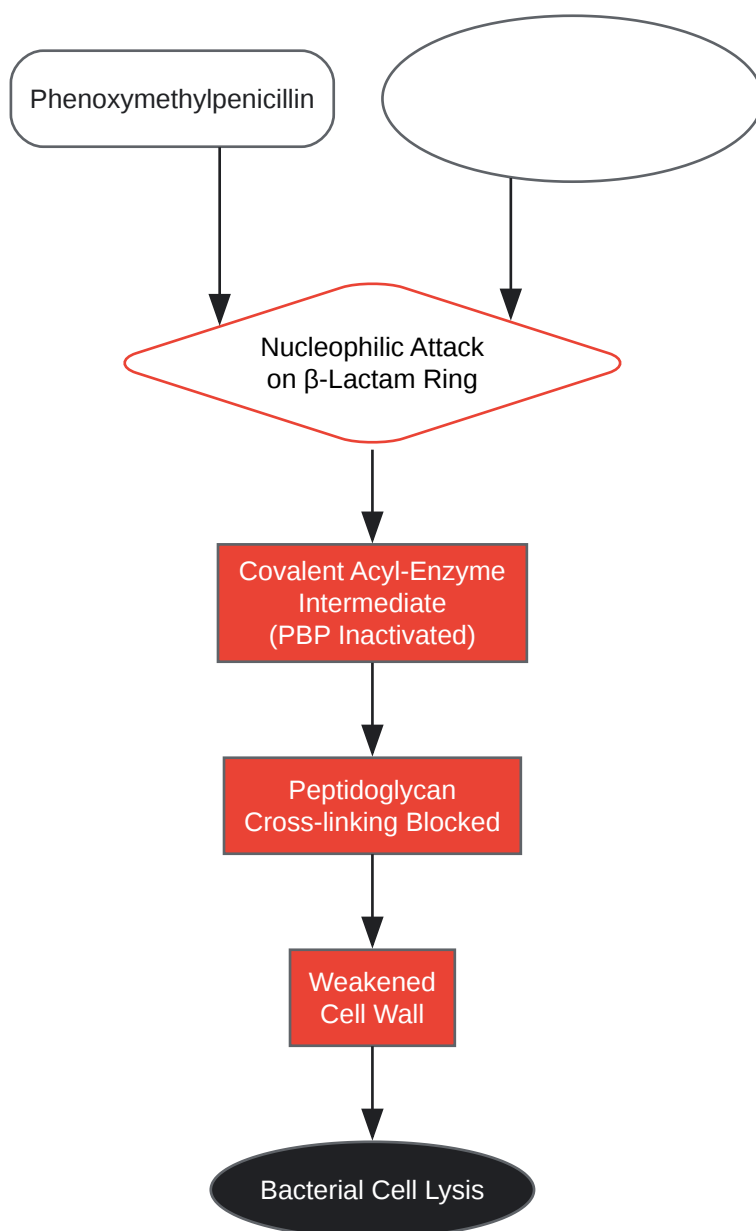
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

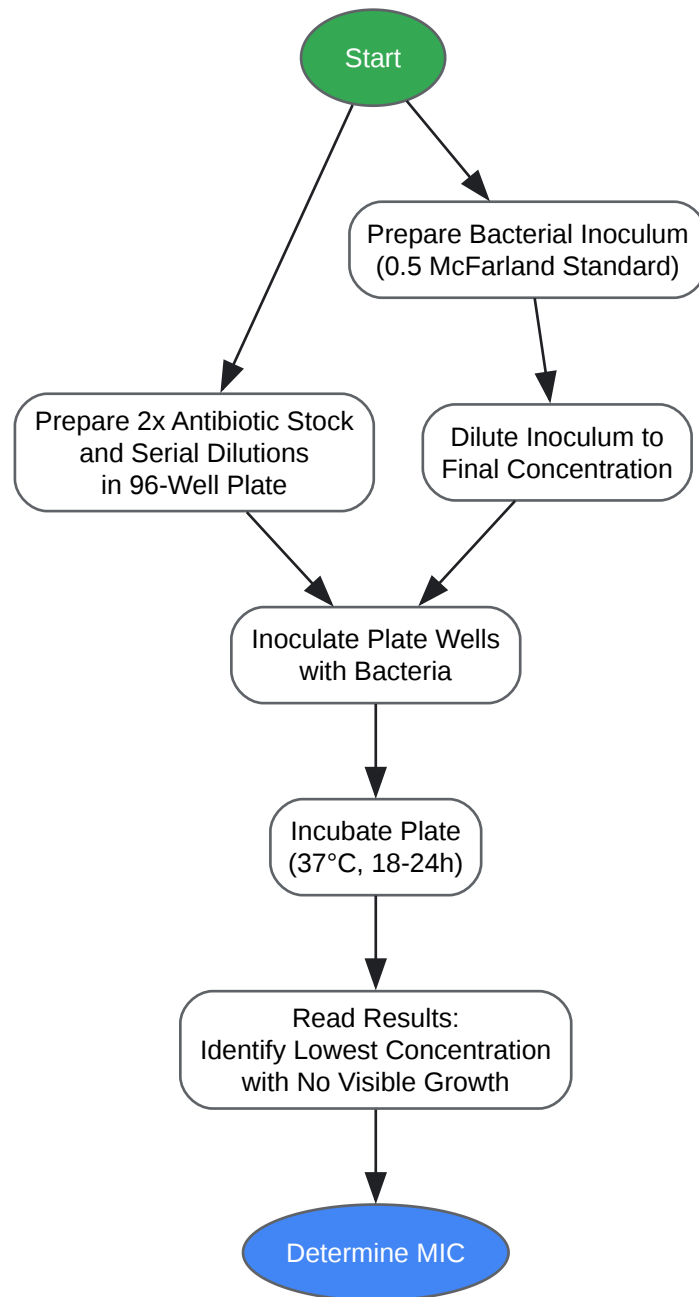
The bactericidal action of phenoxyethylpenicillin is identical to other penicillins and targets the final stage of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3]

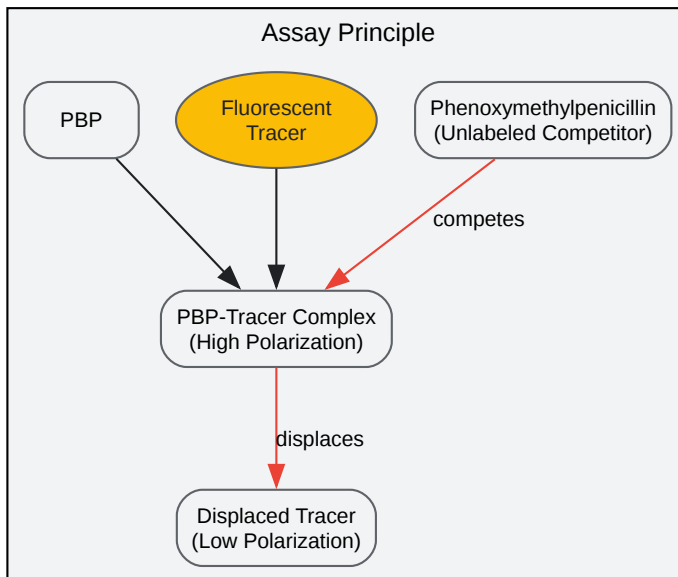
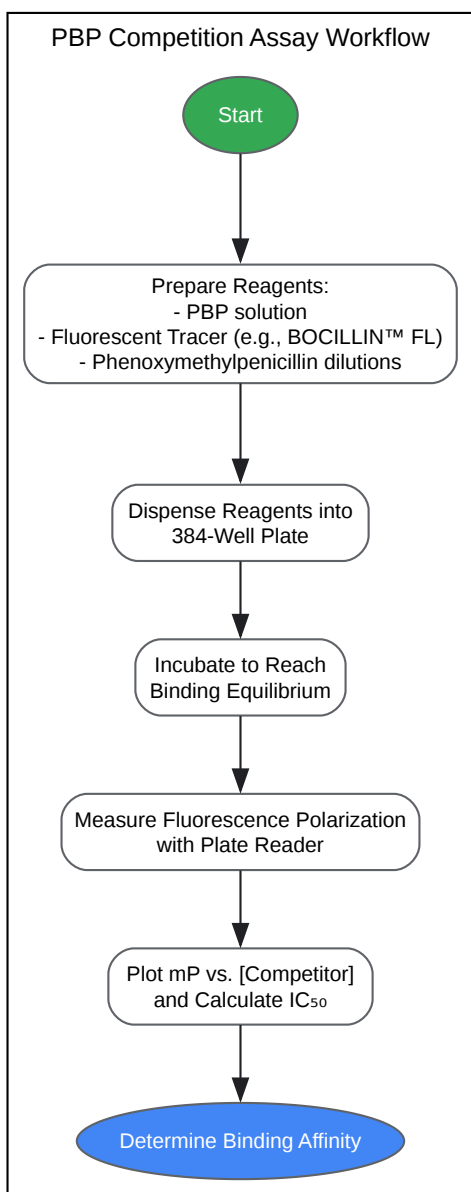
- **Target Binding:** The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases, carboxypeptidases, and endopeptidases.[1] These enzymes

catalyze the cross-linking of peptidoglycan chains, providing the cell wall with structural integrity.

- **Covalent Inhibition:** Due to the strained nature of the β -lactam ring, the amide bond is highly susceptible to nucleophilic attack. A key serine residue in the active site of the PBP attacks the carbonyl carbon of the β -lactam ring.
- **Ring Opening and Acylation:** This attack leads to the irreversible opening of the β -lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[\[4\]](#)
- **Enzyme Inactivation:** The acylation of the PBP active site renders the enzyme inactive, halting the cross-linking of the peptidoglycan layer.
- **Cell Lysis:** The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[\[1\]](#)







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- [4. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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